molecular formula C11H15N3O4 B2963199 1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1275458-73-5

1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B2963199
CAS RN: 1275458-73-5
M. Wt: 253.258
InChI Key: JMMZQBSVBGRQNI-UHFFFAOYSA-N
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Description

The compound “1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule that contains several functional groups. These include a pyrazole ring, a pyrrolidine ring, a carboxylic acid group, and a methoxyethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyrrolidine rings would add a level of rigidity to the molecule, while the methoxyethyl and carboxylic acid groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation. The pyrazole ring might undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic. The compound is likely to be solid at room temperature .

Scientific Research Applications

Synthesis and Anti-inflammatory Applications

This compound is synthesized and studied for its potential anti-inflammatory and analgesic activities. For example, the synthesis of related pyrazole derivatives has demonstrated significant anti-inflammatory and analgesic properties in preclinical models, highlighting the therapeutic potential of these compounds in managing pain and inflammation without discussing specific drug use or dosage information (Muchowski et al., 1985).

Antimicrobial Activity

Research on pyrazine and pyridine derivatives, closely related to the compound of interest, has shown antimicrobial activity against a variety of bacterial and fungal strains. These findings suggest the potential for developing new antimicrobial agents based on the structural framework of 1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid and its analogs (Patel et al., 2011).

Anticancer Applications

Studies on organometallic complexes containing pyrazole and pyridine rings have explored their potential as anticancer agents. These investigations include the synthesis of compounds that inhibit specific enzymes or cellular processes involved in cancer progression, pointing towards the utility of the compound’s core structure in developing new anticancer strategies (Stepanenko et al., 2011).

Material Science and Structural Analysis

In material science, the compound and its derivatives are investigated for their crystalline structures and properties. X-ray diffraction studies, for instance, provide insights into the molecular and crystal structures of related compounds, which is crucial for understanding their physical properties and potential applications in materials science (Wang et al., 2017).

Future Directions

The potential applications and future directions for this compound would depend on its intended use. If it’s a novel compound, further studies would be needed to fully understand its properties and potential applications .

properties

IUPAC Name

1-[1-(2-methoxyethyl)pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-18-3-2-13-7-9(5-12-13)14-6-8(11(16)17)4-10(14)15/h5,7-8H,2-4,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMZQBSVBGRQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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